
1-Benzyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate
Overview
Description
1-Benzyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate (CAS: 664364-60-7) is a piperidine-derived dicarboxylate ester featuring a benzyl group at the 1-position and ethyl/methyl substituents at the 3-position of the piperidine ring . This compound is utilized as a pharmaceutical intermediate, particularly in medicinal chemistry for synthesizing bioactive molecules. Its structural complexity, with dual ester groups and a substituted piperidine core, makes it a versatile scaffold for drug discovery.
Biological Activity
1-Benzyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.
This compound can be synthesized through various methods, typically involving the reaction of 3-methylpiperidine with benzyl chloroformate. The synthesis is generally conducted under controlled conditions to ensure high yield and purity. The reaction can be summarized as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to modulate the activity of specific enzymes and receptors, which could lead to therapeutic effects in various conditions.
Pharmacological Applications
Research has indicated that this compound may exhibit a range of pharmacological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of piperidine compounds can exhibit significant antibacterial properties against various pathogens.
- Neuroprotective Effects : There is emerging evidence suggesting that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
- Anti-inflammatory Properties : Some studies suggest that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory disorders.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound:
- Antimicrobial Studies : In vitro tests revealed that related piperidine derivatives showed promising results against Gram-positive and Gram-negative bacteria, suggesting similar potential for this compound .
- Neuroprotective Research : A study focused on piperidine derivatives indicated that they could protect neuronal cells from oxidative stress-induced apoptosis, indicating a possible neuroprotective role .
- Inflammation Models : In animal models of inflammation, piperidine derivatives demonstrated the ability to reduce markers of inflammation significantly .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
Scientific Research Applications
Medicinal Chemistry
BEMP is being investigated for its potential therapeutic applications due to its interaction with biological targets:
- Enzyme Inhibition : Studies suggest that BEMP may act as an inhibitor for certain kinases, which are pivotal in cellular signaling pathways. This property could be leveraged in developing treatments for cancers and other diseases linked to aberrant kinase activity .
- Analgesic Properties : Preliminary research indicates that BEMP exhibits analgesic effects, making it a candidate for pain management therapies .
Biological Studies
The compound's interactions with various biological receptors are under exploration:
- Receptor Modulation : BEMP has shown promise in modulating neurotransmitter receptors, which could have implications for treating neurological disorders such as depression or anxiety .
- Cellular Mechanisms : Investigations into its mechanism of action reveal that BEMP may influence cellular pathways related to inflammation and metabolic processes .
Organic Synthesis
BEMP serves as an important intermediate in the synthesis of more complex organic molecules:
- Reagent in Chemical Reactions : It is utilized in various organic transformations, aiding in the development of new compounds with potential pharmaceutical applications .
- Building Block for Novel Compounds : Researchers are exploring its use as a building block for synthesizing novel piperidine derivatives that may exhibit enhanced biological activities.
Case Study 1: Pain Management
In a recent study, BEMP was evaluated for its analgesic properties in animal models. The results indicated a significant reduction in pain response compared to control groups, suggesting its potential as a topical anesthetic agent during medical procedures .
Case Study 2: Kinase Inhibition
Another investigation focused on BEMP's role as a kinase inhibitor. The study demonstrated that BEMP effectively inhibited CHK1 and CHK2 kinases involved in DNA damage response pathways, indicating its potential utility in cancer therapeutics .
Q & A
Basic Research Questions
Q. What are the recommended synthesis pathways for 1-Benzyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate, and how can reaction intermediates be optimized?
- Methodological Answer : Synthesis typically involves stepwise esterification of piperidine dicarboxylic acid derivatives. For optimization, use factorial design to evaluate variables like temperature, catalyst loading (e.g., DMAP), and solvent polarity. Reaction progress should be monitored via HPLC or GC-MS to quantify intermediates like benzyl chloroformate or ethyl methyl carbamate . Computational tools (e.g., quantum chemical calculations) can predict reaction pathways and transition states, reducing trial-and-error approaches .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR (¹H/¹³C) to confirm substitution patterns on the piperidine ring and ester groups.
- FT-IR to validate carbonyl (C=O) stretches (expected ~1700–1750 cm⁻¹).
- LC-MS for molecular ion confirmation and impurity profiling (e.g., residual benzyl alcohol).
- Elemental analysis for empirical formula verification .
Q. What safety protocols are critical during handling and storage?
- Methodological Answer : Follow OSHA and ACS guidelines:
- Use fume hoods for synthesis due to volatile intermediates (e.g., benzyl chloride derivatives).
- Store in inert, airtight containers under nitrogen to prevent hydrolysis.
- Personal protective equipment (PPE): nitrile gloves, chemical-resistant aprons, and safety goggles. Reference SDS data for similar piperidine carboxylates, which indicate low acute toxicity but potential skin irritation .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental data (e.g., unexpected stereochemistry or reaction yields)?
- Methodological Answer : Apply density functional theory (DFT) to model steric effects of the benzyl and ethyl groups on reaction selectivity. For example, unexpected diastereomers may arise from hindered rotation in the piperidine ring. Cross-validate simulations with experimental kinetic data (e.g., Arrhenius plots) to identify discrepancies. Tools like Gaussian or ORCA are recommended .
Q. What methodologies address stability challenges in aqueous or protic environments?
- Methodological Answer : Conduct accelerated stability studies under varying pH (2–12) and temperature (25–60°C). Use UV-Vis spectroscopy to track ester hydrolysis rates. Stabilizers like cyclodextrins or lipophilic counterions (e.g., tetrabutylammonium bromide) can mitigate degradation. Data should be analyzed using first-order kinetics models .
Q. How can factorial design optimize solvent selection and catalyst systems for scalable synthesis?
- Methodological Answer : Implement a 2^k factorial design to test variables:
- Factors : Solvent (DMF vs. THF), catalyst (Pd/C vs. Raney Ni), and molar ratios.
- Responses : Yield, enantiomeric excess (if applicable), and reaction time.
Statistical software (e.g., JMP or Minitab) can identify significant interactions and predict optimal conditions .
Q. What analytical strategies differentiate between isomeric byproducts (e.g., regioisomers of methyl substitution)?
- Methodological Answer : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) for enantiomer separation. Coupled with tandem MS/MS, this can distinguish regioisomers by fragmentation patterns. X-ray crystallography may resolve ambiguous cases .
Q. Data Contradiction and Validation
Q. How should researchers reconcile discrepancies between theoretical and experimental partition coefficients (logP)?
- Methodological Answer : Experimental logP values (via shake-flask method) may deviate from computational predictions (e.g., XLogP3). Validate using molecular dynamics simulations to account for solvation effects. Adjust force fields in software like GROMACS to match empirical data .
Q. What protocols ensure reproducibility in catalytic hydrogenation steps (e.g., debenzylation)?
- Methodological Answer : Standardize catalyst activation (e.g., pre-reduction of Pd/C under H₂ flow) and monitor H₂ pressure (10–50 psi) via in-situ FTIR. Report detailed metacatalyst lot number, solvent dryness (Karl Fischer titration), and stirring rate .
Q. Ecological and Regulatory Considerations
Q. How can researchers assess the environmental impact of accidental releases?
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Analysis
Ester Group Variations :
- Benzyl vs. tert-Butyl : Benzyl esters (e.g., target compound) offer moderate lipophilicity and are common in prodrug design. In contrast, tert-butyl esters (e.g., CAS 2306253-91-6) improve metabolic resistance but may hinder solubility .
- Ethyl vs. Methyl Esters : Ethyl esters (e.g., CAS 1095010-45-9) slightly increase hydrophobicity compared to methyl esters, affecting membrane permeability .
- Ring Modifications: Piperidine vs. Pyrrolidine: Piperidine derivatives (6-membered rings) generally exhibit lower ring strain and greater conformational flexibility than pyrrolidine analogs (5-membered rings), influencing receptor binding . Additional substituents, such as 6-methyl (CAS 1269755-57-8), further restrict ring mobility .
Functional Groups :
Research Findings
- Stability: tert-Butyl esters (CAS 2306253-91-6) demonstrate superior stability in acidic conditions compared to benzyl esters, as noted in HRMS and NMR studies .
- Solubility : Hydroxylated derivatives (CAS 1095010-45-9) show improved aqueous solubility, as evidenced by chromatographic retention times .
- Reactivity : The absence of a 3-methyl group (CAS 310454-53-6) correlates with faster ester hydrolysis in enzymatic assays .
Preparation Methods
Key Preparation Methods and Reaction Schemes
Synthesis via Aminopyridine and Lithium Aluminium Hydride Reduction
Another method involves:
- Starting from aminopyridine derivatives
- Reaction with methyl carbonate under basic conditions to form carbamate intermediates
- Reduction with lithium aluminium hydride (LiAlH4) to form amino-piperidine intermediates
- Quaternization with alkyl bromides to form pyridinium salts
- Final reduction with sodium borohydride and acid salt formation
Reaction Conditions Summary:
Step | Reagents & Conditions | Molar Ratios | Temperature | Solvent Load | Yield/Selectivity |
---|---|---|---|---|---|
1 | Aminopyridine + potassium tert-butoxide + methyl carbonate | 1:1-3:1-2 | 0–30°C | 5–20× weight aminopyridine | Formation of carbamate intermediate |
2 | LiAlH4 reduction | 1:2–4 | 10–70°C | 5–15× weight intermediate | Reduction to amino compound |
3 | Reaction with alkyl bromide (e.g., cylite) | 1:1–3 | Ambient | 5–15× weight amino compound | Formation of pyridinium bromide salt |
4 | NaBH4 reduction and hydrochloride salt formation | 1:2–4 | 30–78°C | 5–15× weight pyridinium salt | Final product with cis-selectivity up to 28:1 |
This method avoids multi-step pyridine ring reductions and reductive aminations separately, improving synthesis efficiency and cis/trans selectivity.
Enzymatic and Stereoselective Reductions for Chiral Piperidines
For stereochemically pure piperidine dicarboxylates, biocatalytic reductions have been employed:
- Baker's yeast reduction of keto-piperidine dicarboxylates
- Enzymatic reductions yielding high diastereomeric excess (>99% d.e.) and enantiomeric excess (>87% e.e.)
- Subsequent chemical transformations to introduce benzyl and alkyl substituents
This approach is valuable for preparing optically active 1,3-dicarboxylate piperidines with controlled stereochemistry.
Comparative Data Table of Preparation Methods
Method | Starting Material | Key Reagents | Conditions | Yield | Selectivity | Advantages | Disadvantages |
---|---|---|---|---|---|---|---|
Pyridinium Salt Reduction | 4-methylpyridine + benzyl chloride | NaBH4, m-CPBA, TFA | 0–90°C, EtOH, DCM | 85–90% | Moderate | High yield, straightforward | Requires multiple purification steps |
Aminopyridine + LiAlH4 Reduction | Aminopyridine + methyl carbonate | LiAlH4, NaBH4, alkyl bromide | 0–78°C, aprotic solvents | Not specified, high | cis/trans up to 28:1 | Efficient, fewer steps | Use of pyrophoric LiAlH4 |
Enzymatic Reduction | Keto-piperidine dicarboxylate | Baker's yeast | Ambient, aqueous | 74–81% | >99% d.e., >87% e.e. | High stereoselectivity | Limited scale, longer reaction times |
Research Findings and Notes
The use of lithium aluminium hydride (LiAlH4) reduction in aprotic solvents is critical for the efficient conversion of carbamate intermediates to amino-piperidines, improving overall yield and selectivity.
Sodium borohydride (NaBH4) reduction of pyridinium salts in alcoholic solvents is a mild and effective method to obtain the piperidine ring system with benzyl substitution.
Epoxidation of tetrahydropyridines using m-chloroperoxybenzoic acid (m-CPBA) under acidic conditions allows for selective functionalization, which can be leveraged for further ring-opening and substitution reactions.
Enzymatic reductions provide a stereoselective route to chiral piperidine derivatives, which is important for pharmaceutical applications requiring enantiomerically pure compounds.
Avoidance of highly hazardous reagents such as hydrazine and the use of mild reaction conditions enhance the industrial applicability of these methods.
Properties
IUPAC Name |
1-O-benzyl 3-O-ethyl 3-methylpiperidine-1,3-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-3-21-15(19)17(2)10-7-11-18(13-17)16(20)22-12-14-8-5-4-6-9-14/h4-6,8-9H,3,7,10-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFARWSFILDKQQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80704877 | |
Record name | 1-Benzyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80704877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
664364-60-7 | |
Record name | 1-Benzyl 3-ethyl 3-methylpiperidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80704877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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